molecular formula C17H12F2N2O3S2 B2567892 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide CAS No. 895471-60-0

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

Cat. No. B2567892
CAS RN: 895471-60-0
M. Wt: 394.41
InChI Key: DZIDZRWEYKFVQT-UHFFFAOYSA-N
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Description

“2-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C20H13FN2O5S2 . It has a molecular weight of 444.5 g/mol . The compound is part of the thiazole family, which is known for its various pharmaceutical applications .


Molecular Structure Analysis

The compound has a complex structure that includes a thiazole ring, which is a five-membered ring with two hetero atoms . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 8, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 444.02499203 g/mol . The topological polar surface area is 139 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation of Sulfonamide Derivatives

A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. Through a series of reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, various derivatives were synthesized, including thiazole, pyridone, pyrazole, chromene, and hydrazone. These compounds were then evaluated for their antibacterial and antifungal activities, showing promising results. This research highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Cytotoxic Applications

Cytotoxic Activity of Sulfonamide Derivatives

Another study utilized 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates to synthesize various sulfonamide derivatives with different moieties such as adamantyl, indene, and benzothiazole. These compounds were screened for their anticancer activity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines. One particular derivative showed significant potency against breast cancer cell lines, suggesting the potential of these sulfonamide derivatives in cancer treatment applications (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Fluoroalkylation and Aryl Migration

Fluoroalkylative Aryl Migration of N-arylsulfonylated Amides

Research into the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides showcased the use of fluorinated sulfinate salts as radical precursors. This process, catalyzed by silver, allowed for the fluoroalkylation and aryl migration of N-arylsulfonylated amides, demonstrating a synthetic application of these compounds in fluoroalkylation reactions (He, Tan, Ni, & Hu, 2015).

Metabolic Stability Improvement

Improving Metabolic Stability of PI3K/mTOR Inhibitors

A study focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, an inhibitor of PI3Kα and mTOR, sought to improve its metabolic stability. By exploring various 6,5-heterocyclic analogues, researchers aimed to reduce the metabolic deacetylation observed in hepatocyte and in vivo studies. The imidazopyridazine analogue demonstrated similar potency with minimal deacetylated metabolites, highlighting a strategy to enhance the metabolic stability of such inhibitors (Stec et al., 2011).

Future Directions

The compound belongs to the thiazole family, which has been the focus of numerous research studies due to its wide range of biological activities . Future research may explore the potential applications of this compound in various fields, including medicinal chemistry.

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3S2/c18-12-3-1-11(2-4-12)15-9-25-17(20-15)21-16(22)10-26(23,24)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIDZRWEYKFVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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